molecular formula C22H14Br4O4 B073270 Tetrabromophenolphthalein ethyl ester CAS No. 1176-74-5

Tetrabromophenolphthalein ethyl ester

Cat. No. B073270
Key on ui cas rn: 1176-74-5
M. Wt: 662 g/mol
InChI Key: SQFXATUXPUCFFO-UHFFFAOYSA-N
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Patent
US06589761B1

Procedure details

Tetrabromophenolphthalein ethyl ester, potassium salt (yellow-brown)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([C:6]1[C:11]([C:12]([C:22]2[CH:27]=[C:26]([Br:28])[C:25]([OH:29])=[C:24]([Br:30])[CH:23]=2)=[C:13]2[CH:19]=[C:18]([Br:20])[C:16](=[O:17])[C:15]([Br:21])=[CH:14]2)=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[K]>>[CH:8]1[CH:7]=[C:6]2[C:4]([O:5][C:12]([C:22]3[CH:27]=[C:26]([Br:28])[C:25]([OH:29])=[C:24]([Br:30])[CH:23]=3)([C:13]3[CH:19]=[C:18]([Br:20])[C:16]([OH:17])=[C:15]([Br:21])[CH:14]=3)[C:11]2=[CH:10][CH:9]=1)=[O:3] |^1:30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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